2-Chloro-6-fluorobenzonitrile
Overview
Description
2-Chloro-6-fluorobenzonitrile is an organic compound with the molecular formula C7H3ClFN. It is characterized by the presence of chlorine and fluorine atoms attached to a benzene ring, along with a nitrile group. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .
Mechanism of Action
Target of Action
2-Chloro-6-fluorobenzonitrile primarily targets the process of cellulose synthesis . Cellulose is a complex carbohydrate that forms the structural component of the plant cell wall and plays a crucial role in maintaining the structural integrity of plant cells.
Mode of Action
As an inhibitor of cellulose synthesis, this compound interferes with the formation of cellulose chains within the plant cells . This disruption in cellulose synthesis can lead to changes in cell wall structure and function.
Biochemical Analysis
Biochemical Properties
2-Chloro-6-fluorobenzonitrile plays a significant role in biochemical reactions, particularly as an inhibitor of cellulose synthesis . It interacts with enzymes involved in the synthesis of cellulose, such as cellulose synthase. By inhibiting this enzyme, this compound disrupts the production of cellulose, which is a crucial component of the cell wall in plants and some microorganisms . This interaction is essential for studying the mechanisms of cellulose synthesis and developing new strategies for controlling plant growth and development.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In plant cells, it inhibits the synthesis of cellulose, leading to weakened cell walls and altered cell morphology . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by disrupting the normal function of cellulose synthase . In diatoms, for example, this compound inhibits extracellular adhesive production, resulting in a loss of motility and a lack of permanent adhesion .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to cellulose synthase and inhibiting its activity . This inhibition prevents the polymerization of glucose molecules into cellulose chains, thereby disrupting the formation of the cell wall . The compound’s interaction with cellulose synthase involves specific binding interactions that block the enzyme’s active site, preventing substrate access and subsequent catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that the inhibitory effects on cellulose synthesis are reversible upon removal of the compound, indicating that its impact is dependent on continuous exposure . Long-term exposure to this compound can lead to persistent changes in cell wall structure and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect cellulose synthesis . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular processes . Threshold effects have been observed, where a specific concentration is required to achieve significant inhibition of cellulose synthesis .
Metabolic Pathways
This compound is involved in metabolic pathways related to cellulose synthesis . It interacts with enzymes such as cellulose synthase, which catalyzes the polymerization of glucose into cellulose chains . The compound’s inhibition of this enzyme affects the overall metabolic flux and levels of metabolites involved in cellulose production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and effectiveness as a cellulose synthesis inhibitor .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-6-fluorobenzonitrile can be synthesized through several methods. One common approach involves the halogenation of benzonitrile derivatives. For instance, this compound can be prepared by reacting 2-chlorobenzonitrile with a fluorinating agent such as potassium fluoride in the presence of a catalyst like perfluoroalkyl oxa-carboxylic acid derivative. The reaction typically occurs in an aprotic polar solvent like tetramethylene sulfone at temperatures ranging from 180°C to 250°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and efficiency, utilizing continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide in methanol can be used to replace the chlorine atom with a methoxy group.
Oxidation: Oxidizing agents such as potassium permanganate can be employed to oxidize the compound.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in coupling reactions.
Major Products Formed
Substitution Products: Various substituted benzonitriles.
Oxidation Products: Oxidized derivatives like benzoic acids.
Coupling Products: Biaryl compounds formed through coupling reactions
Scientific Research Applications
2-Chloro-6-fluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of high-performance polymers and materials with specialized properties
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluorobenzonitrile
- 2-Chloro-6-methoxybenzonitrile
- 2-Fluorobenzonitrile
Uniqueness
2-Chloro-6-fluorobenzonitrile is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical reactivity and physical properties. This dual substitution pattern allows for selective reactions and interactions that are not possible with other similar compounds .
Properties
IUPAC Name |
2-chloro-6-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTAYRHLHAFUOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70216919 | |
Record name | 2-Chloro-6-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70216919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystalline powder; [MSDSonline] | |
Record name | 2-Chloro-6-fluorobenzonitrile | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9060 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
668-45-1 | |
Record name | 2-Chloro-6-fluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=668-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-fluorobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000668451 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-6-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70216919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-6-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.521 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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